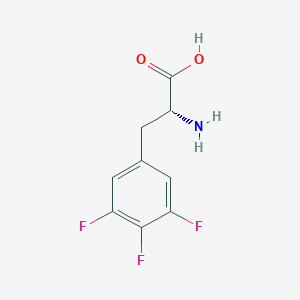

D-(3,4,5-Trifluorophenyl)-alanine

Description

Foundational Concepts of D-Amino Acids and Non-Natural Amino Acids in Chemical Biology

Amino acids are the fundamental building blocks of proteins. researchgate.net With the exception of glycine (B1666218), all amino acids are chiral, meaning they exist in two mirror-image forms known as L- (levo) and D- (dextro) enantiomers. rsc.org This "handedness" is determined by the spatial arrangement of the functional groups around the central alpha-carbon. rsc.org In the vast majority of terrestrial life, proteins are constructed exclusively from L-amino acids. bldpharm.com For a long time, D-amino acids were considered unnatural artifacts of chemical synthesis. nih.gov However, research has revealed that D-amino acids do exist in nature and perform a variety of biological functions. nih.gov They are found, for instance, in the peptidoglycan cell walls of bacteria, which makes them a target for certain antibiotics. polimi.itsemanticscholar.org Some D-amino acids, like D-serine, also act as neurotransmitters in the mammalian brain. researchgate.netresearchgate.net

The term "non-natural amino acids" (also referred to as unnatural or non-proteinogenic amino acids) encompasses a broader category that includes D-amino acids as well as amino acids with modified side chains or backbones that are not found in the standard 20-amino acid repertoire of protein synthesis. researchgate.netbeilstein-journals.orgnih.gov These synthetic amino acids are powerful tools in chemical biology and drug discovery. beilstein-journals.orgnih.gov Their incorporation into peptides and proteins can confer novel properties, such as increased stability against enzymatic degradation, enhanced biological activity, and the introduction of unique chemical handles for labeling or conjugation. researchgate.netnih.govdtu.dk The ability to synthesize and incorporate these custom-designed building blocks allows researchers to create proteins with new functions and to develop peptide-based drugs with improved therapeutic profiles. beilstein-journals.orgscbt.com

Strategic Importance of Fluorine Substitution in Amino Acid Design for Research

When applied to amino acid design, fluorine substitution can be used to fine-tune a variety of characteristics. Incorporating fluorine can alter the acidity (pKa) of nearby functional groups, influence how the amino acid interacts with its biological target, and increase its lipophilicity (its ability to dissolve in fats and cross cell membranes). These modifications are crucial in the design of enzyme inhibitors and other therapeutic agents. mdpi.com For example, fluorinated amino acids have been incorporated into peptides to increase their stability and bioavailability. mdpi.com Furthermore, the use of the fluorine-18 (B77423) isotope ([¹⁸F]) allows for the development of radiolabeled amino acids for use as tracers in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing biological processes and diagnosing diseases like cancer. mdpi.com The strategic placement of fluorine atoms in an amino acid structure is therefore a key technique for creating research tools and developing new pharmaceuticals. mdpi.com

Scope and Research Significance of D-(3,4,5-Trifluorophenyl)-alanine within Fluorinated Amino Acid Studies

This compound is a non-natural, fluorinated D-amino acid that has garnered significant attention in academic and industrial research, primarily as a specialized chiral building block. Its research significance is most prominently highlighted by its role as a key intermediate in the synthesis of sitagliptin (B1680988). researchgate.net Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4) and is used as an oral medication for the treatment of type 2 diabetes. polimi.it The synthesis of sitagliptin requires a specific stereoisomer, and this compound provides the necessary chiral core with the trifluorinated phenyl ring that is crucial for the final drug's activity. polimi.itresearchgate.net

The importance of this compound has spurred considerable research into efficient and stereoselective methods for its synthesis. Numerous studies have focused on developing chemo-enzymatic and fully biocatalytic routes to produce this compound with high enantiomeric purity. bldpharm.comresearchgate.net These methods often employ enzymes such as D-amino acid dehydrogenases (DAADH) or D-amino acid transaminases (DAAT) to achieve the desired stereochemistry, offering greener and more efficient alternatives to traditional chemical synthesis. researchgate.net The development of these synthetic pathways is a significant area of research in itself, demonstrating the value of this particular fluorinated amino acid in advancing the field of biocatalysis. bldpharm.com

Beyond its specific application in sitagliptin synthesis, this compound is representative of the broader class of fluorinated phenylalanine derivatives, which are widely studied for their potential to modify the properties of peptides and proteins. mdpi.com The trifluorophenyl group provides a unique combination of steric and electronic properties that can be exploited in drug design and in fundamental studies of protein structure and interaction. acs.org As such, research on this compound contributes to the growing toolbox of fluorinated amino acids available to chemists and biologists for creating novel molecules with tailored functions.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427508 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-62-2 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzyme Engineering and Mechanistic Elucidation for D 3,4,5 Trifluorophenyl Alanine Bioproduction

Biochemical Characterization of Key Biocatalysts in Fluorinated Amino Acid Synthesis

The synthesis of D-amino acids from their corresponding α-keto acids can be achieved through the action of several key enzyme classes, primarily D-amino acid dehydrogenases (DAADHs) and D-amino acid aminotransferases (DAATs). The efficiency and specificity of these biocatalysts are paramount for a successful bioproduction process.

Evaluation of Substrate Specificity and Enantioselectivity Toward Trifluorophenylalanine Precursors

The substrate scope of naturally occurring enzymes is often a limiting factor in the synthesis of non-natural amino acids. For the production of D-(3,4,5-Trifluorophenyl)-alanine, the key precursor is 3,4,5-trifluorophenylpyruvic acid. The ability of enzymes to recognize and convert this bulky, fluorinated substrate is critical.

D-amino acid dehydrogenases (DAADHs) catalyze the reductive amination of α-keto acids to their corresponding D-amino acids. While some DAADHs exhibit broad substrate tolerance, their activity towards highly substituted phenylpyruvates can be limited. For instance, studies on meso-diaminopimelate D-dehydrogenase (m-DAPDH) have shown that through protein engineering, its substrate preference can be expanded to include various α-keto acids. researchgate.net

D-amino acid aminotransferases (DAATs) represent another important class of enzymes for D-amino acid synthesis. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a donor molecule (often a D-amino acid like D-alanine or D-glutamate) to an α-keto acid. The substrate specificity of DAATs is influenced by the architecture of their active sites. nih.gov While some DAATs from organisms like Bacillus species are known to accept a range of substrates, their efficiency with trifluorinated phenylpyruvates requires careful evaluation. Research on DAAT from Blastococcus saxobsidens has revealed features in its active site, such as the flexibility of certain residues, that contribute to an expanded substrate scope, allowing it to act on both D-amino acids and (R)-amines. nih.gov This suggests that enzymes with such flexible active sites may be promising candidates for the synthesis of this compound.

The enantioselectivity of these enzymes is of utmost importance. For the production of pharmaceutical intermediates, an enantiomeric excess (ee) of >99% is often required. Both DAADHs and DAATs are known for their high stereoselectivity. For example, in the synthesis of D-(2,4,5-trifluorophenyl)alanine, both a DAADH/GDH system and a DAAT system achieved >99% ee.

Below is a representative table illustrating the substrate specificity of a wild-type and an engineered D-amino acid dehydrogenase towards various phenylpyruvic acid derivatives.

| Substrate | Wild-Type DAADH Relative Activity (%) | Engineered DAADH Relative Activity (%) |

| Phenylpyruvic acid | 100 | 100 |

| 4-Fluoro-phenylpyruvic acid | 85 | 110 |

| 2,4-Difluoro-phenylpyruvic acid | 60 | 95 |

| 3,4,5-Trifluoro-phenylpyruvic acid | 20 | 75 |

This table is illustrative and compiled from general knowledge in the field. Specific values can vary significantly between different enzymes and engineered variants.

Kinetic and Mechanistic Studies of D-Amino Acid-Generating Enzymes

Understanding the kinetic and mechanistic properties of D-amino acid-generating enzymes is crucial for process optimization and enzyme engineering. These studies provide insights into reaction rates, substrate binding affinities, and the catalytic mechanism.

D-amino acid aminotransferases typically follow a Ping Pong Bi-Bi mechanism. nih.gov This involves the binding of the first substrate (the amino donor), the transfer of the amino group to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), the release of the first product (the keto acid of the amino donor), the binding of the second substrate (the α-keto acid acceptor), the transfer of the amino group from PMP to the acceptor, and finally, the release of the D-amino acid product.

Kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (kcat), quantify the enzyme's affinity for its substrates and its turnover rate, respectively. For a thermostable D-amino acid aminotransferase from a thermophilic Bacillus species, the Km values for D-aspartic acid and pyruvate (B1213749) were determined to be 4.38 mM and 0.72 mM, respectively. nih.gov The enzyme also exhibited competitive inhibition by the product, D-alanine, with an inhibition constant (Ki) of 0.1 mM. nih.gov Such kinetic data are vital for designing reaction conditions that minimize product inhibition and maximize conversion.

The reaction mechanism of D-amino acid oxidase, an enzyme that can be involved in coupled reactions for D-amino acid synthesis, has also been studied in detail. researchgate.net These studies often employ techniques like pH and kinetic isotope effects to elucidate the catalytic steps. researchgate.net For instance, studies on a mutant D-amino acid oxidase established that the neutral form of the amine substrate is the species that binds to the active site. researchgate.net

The following table presents hypothetical kinetic parameters for a D-amino acid aminotransferase with different fluorinated substrates.

| Substrate (α-Keto Acid) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Phenylpyruvic acid | 1.5 | 10.2 | 6800 |

| 4-Fluoro-phenylpyruvic acid | 2.1 | 8.5 | 4048 |

| 2,4-Difluoro-phenylpyruvic acid | 3.5 | 5.1 | 1457 |

| 3,4,5-Trifluoro-phenylpyruvic acid | 5.2 | 2.3 | 442 |

This table is illustrative and based on general trends observed for enzymes acting on fluorinated substrates.

Bioprocess Optimization for Industrial and Academic Scalability

The development of an efficient and scalable bioprocess is essential for the industrial production of this compound. This involves optimizing reaction conditions, enzyme formulation, and reactor design.

Immobilization of enzymes on solid supports is a widely used strategy to improve their stability and facilitate their reuse. researchgate.net Enzymes can be immobilized through various methods, including adsorption, covalent bonding, and encapsulation. For example, a multi-enzyme system containing D-hydantoinase and D-carbamoylase has been successfully immobilized in alginate-chitosan polyelectrolyte complexes for the production of D-p-hydroxyphenylglycine. researchgate.net Immobilization can also protect enzymes from harsh reaction conditions and simplify downstream processing.

The choice of reactor configuration is also important for scalability. Batch reactors are commonly used for small-scale production, while fed-batch or continuous reactors are often preferred for large-scale industrial processes. Fed-batch fermentation allows for the controlled addition of substrates and nutrients, which can help to maintain high cell densities and productivities.

In a preparative scale reaction for the synthesis of D-(2,4,5-trifluorophenyl)alanine using a DAADH/GDH system, a 50 mM substrate concentration yielded 81% of the product with >99% ee after purification by ion exchange. For a DAAT system, a 25 mM substrate concentration resulted in a 75% isolated yield with >99% ee. These examples demonstrate the feasibility of scaling up the biocatalytic production of fluorinated D-amino acids.

The table below summarizes key parameters for bioprocess optimization.

| Parameter | Objective | Typical Strategy |

| Enzyme Stability | Enhance operational lifetime | Immobilization, protein engineering |

| Substrate Loading | Increase product concentration | Fed-batch strategy, use of co-solvents |

| Cofactor Regeneration | Reduce cost | Coupled enzyme systems (e.g., with GDH) |

| Downstream Processing | Simplify product purification | Immobilized enzymes, ion-exchange chromatography |

Reactor Design and Reaction Parameter Control for High Enantiomeric Excess and Yield

The efficient biocatalytic production of this compound hinges on meticulous reactor design and the precise control of key reaction parameters. The synthesis is typically achieved through the reductive amination of the corresponding α-keto acid, 3-(3,4,5-trifluorophenyl)-2-oxopropanoic acid, utilizing an engineered D-amino acid dehydrogenase (D-AADH). nih.gov Achieving both high yield and exceptional enantiomeric excess (>99%) requires optimizing the interplay between substrate concentration, enzyme loading, pH, temperature, and cofactor regeneration. nih.govrsc.org

Batch or fed-batch reactors are commonly employed for this synthesis. Batch reactors offer operational simplicity, while fed-batch strategies can mitigate potential substrate inhibition and maintain optimal concentrations of reactants, thereby improving productivity. For industrial-scale applications, continuous flow processes using packed-bed reactors containing immobilized enzymes are gaining traction, as they enhance stability and simplify product separation. nih.govunibe.ch

A critical element in the process is the in-situ regeneration of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) cofactor, which is consumed during the reductive amination. google.com A widely adopted and effective method is the formate (B1220265)/formate dehydrogenase (FDH) system. nih.govnih.gov FDH catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NAD(P)+ to NAD(P)H. This coupling ensures a continuous supply of the reducing equivalent, driving the equilibrium towards the desired D-amino acid product. rsc.org

Optimal reaction conditions have been identified through systematic studies. The pH is a crucial variable, with most D-AADH enzymes exhibiting optimal activity in a slightly alkaline range, typically between pH 8.0 and 10.0. Temperature control is also vital, with studies often citing an optimal range of 30-40°C to balance enzyme activity and stability. High concentrations of ammonia (B1221849), provided by salts like ammonium (B1175870) chloride or ammonium formate, are necessary to drive the amination reaction forward. nih.gov By carefully controlling these parameters, researchers have achieved near-quantitative conversion of the keto acid precursor to this compound with enantiomeric excess values consistently exceeding 99%. rsc.org

Table 1: Optimized Parameters for D-Amino Acid Synthesis via Reductive Amination

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| Biocatalyst | Engineered D-amino acid dehydrogenase (D-AADH) | Provides high stereoselectivity for the D-enantiomer. nih.gov |

| Reactor Type | Batch, Fed-Batch, or Packed-Bed (with immobilized enzyme) | Choice depends on scale, substrate inhibition, and desired operational mode (batch vs. continuous). nih.govresearchgate.net |

| pH | 8.0 - 10.0 | Optimal range for D-AADH activity and reaction equilibrium. |

| Temperature | 30 - 40°C | Balances high enzyme activity with long-term stability. |

| Ammonia Source | Ammonium formate / Ammonium chloride (e.g., ≥200 mM) | Provides the necessary amine group and drives the reaction forward. nih.gov |

| Cofactor Regeneration | Formate/Formate Dehydrogenase (FDH) System | Ensures a continuous, cost-effective supply of NAD(P)H to maintain the reductive amination process. nih.govnih.gov |

Strategies for Biocatalyst Stability and Reusability

The economic viability of producing this compound on a larger scale is intrinsically linked to the stability and reusability of the biocatalyst, primarily the D-amino acid dehydrogenase and the associated cofactor-regenerating enzyme (e.g., formate dehydrogenase). mdpi.com Free enzymes in solution often suffer from limited operational stability and are difficult to recover and reuse, which increases production costs. google.com Consequently, enzyme immobilization is the foremost strategy to enhance catalyst longevity and facilitate its reuse over multiple reaction cycles. rsc.org

Immobilization involves attaching or confining enzymes to a solid support material. mdpi.com This technique not only improves stability against changes in temperature and pH but also simplifies the separation of the biocatalyst from the reaction mixture, enabling its straightforward recovery and reuse. google.com Common supports include inorganic materials like silica (B1680970), synthetic resins, and various polymers. rsc.orgresearchgate.net For instance, co-immobilization of a dehydrogenase and FDH onto a resin has been shown to create a robust biocatalyst system that maintains high activity over numerous batches. researchgate.net In one study, a co-immobilized enzyme system retained 80% of its initial activity after 12 reuses, demonstrating the profound impact of immobilization on operational stability. researchgate.net

Another advanced immobilization technique is the creation of cross-linked enzyme aggregates (CLEAs). This carrier-free method involves precipitating the enzyme from a solution and then cross-linking the resulting physical aggregates with a bifunctional agent. CLEAs offer very high enzyme loading and improved stability, making them an attractive option for industrial processes. rsc.org

Beyond immobilization, protein engineering plays a role in enhancing intrinsic enzyme stability. nih.gov By introducing specific mutations into the enzyme's amino acid sequence, researchers can improve its structural integrity, leading to greater tolerance for operational stressors like temperature and organic solvents. google.com While less commonly detailed for the specific production of this compound, this approach is a cornerstone of modern biocatalyst development. nih.gov The combination of rational enzyme design with effective immobilization techniques provides a powerful toolkit for developing highly stable and reusable biocatalysts for specialty chemical synthesis. google.com

Table 2: Comparison of Strategies for Enhancing Biocatalyst Reusability

| Strategy | Description | Advantages |

|---|---|---|

| Immobilization on a Solid Support | Enzymes are physically adsorbed or covalently attached to an inert, insoluble material such as silica or a polymer resin. mdpi.comrsc.org | - Enhanced thermal and pH stability.- Easy separation from product.- Allows for use in continuous flow reactors. nih.gov- High reusability over multiple cycles. researchgate.net |

| Enzyme Entrapment | Enzymes are incorporated into the matrix of a polymer network, such as a gel. rsc.org | - Protects the enzyme from the bulk environment.- Reduces enzyme leaching. |

| Cross-Linked Enzyme Aggregates (CLEAs) | A carrier-free method where enzyme molecules are aggregated and then chemically cross-linked. rsc.org | - High volumetric activity.- Improved storage and operational stability.- Lower production cost as no support is needed. |

| Protein Engineering | Site-directed mutagenesis or directed evolution is used to create more robust enzyme variants. nih.govgoogle.com | - Improves intrinsic thermal and solvent stability.- Can enhance catalytic activity. |

Academic and Research Applications of D 3,4,5 Trifluorophenyl Alanine As a Chiral Building Block

Utilization in the Synthesis of Complex Chiral Molecules

The rigid structure and stereochemistry of D-(3,4,5-Trifluorophenyl)-alanine make it a valuable starting material for the synthesis of intricate chiral molecules. Its applications range from being a key precursor in pharmaceutical manufacturing to its use in the design of specialized ligands for asymmetric catalysis.

Precursor Role in Fluorinated Pharmaceutical Scaffolds (e.g., Structurally Related to Sitagliptin (B1680988) Precursors)

This compound serves as a crucial intermediate in the synthesis of fluorinated pharmaceutical scaffolds. A notable example is its connection to the synthesis of precursors for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. rsc.orgpolimi.itresearchgate.net The synthesis of sitagliptin and related structures often involves the use of chiral amino acids to establish the required stereochemistry. Biocatalytic methods have been developed to produce this compound with high enantiomeric purity, highlighting its importance in creating these therapeutic agents. rsc.orgpolimi.itresearchgate.net These enzymatic approaches offer greener and more efficient alternatives to traditional chemical synthesis. polimi.itresearchgate.net

For instance, chemo-enzymatic routes starting from 3,4,5-trifluorobenzaldehyde (B150659) can yield this compound through processes like reductive amination or deracemization of a racemic mixture. researchgate.net One method involves the use of an L-amino acid deaminase (LAAD) to selectively oxidize the L-enantiomer, followed by a reductive amination or transamination step to convert the resulting α-keto acid to the desired D-enantiomer.

| Starting Material | Key Enzymatic Step | Enzyme(s) | Key Features |

|---|---|---|---|

| Racemic D/L-(3,4,5-trifluorophenyl)-alanine | Deracemization | L-Amino Acid Deaminase (LAAD), D-Amino Acid Dehydrogenase (DAADH) or D-Amino Acid Transaminase (DAAT) | Selectively oxidizes the L-enantiomer, which is then converted back to the D-enantiomer. |

| 3,4,5-Trifluorobenzaldehyde | Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | Direct conversion of the aldehyde to the D-amino acid. |

Ligand Design in Asymmetric Catalysis for Enantioselective Transformations

The chiral nature of this compound makes it a candidate for the design of ligands used in asymmetric catalysis. While direct applications are still emerging, the principle relies on the transfer of chirality from the ligand to the product of a chemical reaction, enabling the selective synthesis of one enantiomer over the other. The trifluorophenyl group can influence the electronic and steric properties of a catalyst, potentially leading to high enantioselectivity in various transformations. The development of chiral spiro-type ligands containing a 3,4,5-trifluorophenyl group has shown promise in asymmetric synthesis. kyoto-u.ac.jp

Integration into Non-Natural Peptides and Peptidomimetics

The incorporation of this compound into peptide chains is a strategy to create non-natural peptides and peptidomimetics with enhanced properties. nih.gov The introduction of this unnatural amino acid can significantly alter the biological and physical characteristics of the resulting peptide.

Impact on Conformation and Proteolytic Stability of Peptide Chains

Introducing D-amino acids, such as this compound, into a peptide sequence is a well-established method to increase its resistance to proteolytic degradation. nih.govmdpi.com Proteases, which are enzymes that break down proteins and peptides, often exhibit high stereospecificity for L-amino acids. By incorporating a D-amino acid, the peptide bond becomes less recognizable to these enzymes, thereby extending the peptide's half-life. nih.govmdpi.com

Furthermore, the bulky and hydrophobic trifluorophenyl group can impose conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which can be crucial for biological activity. nih.gov The strategic placement of D-amino acids can be a powerful tool to modulate the three-dimensional structure and, consequently, the function of a peptide. nih.gov The introduction of non-natural amino acids like Azulenyl-Alanine has been shown to increase the proteolytic stability of antimicrobial peptides. nih.gov

Design of Enzyme Inhibitors and Receptor Ligands Utilizing Fluorinated Amino Acids

Fluorinated amino acids, including this compound, are valuable tools in the design of enzyme inhibitors and receptor ligands. nih.gov The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. acs.org

In the context of enzyme inhibition, the trifluorophenyl group can occupy hydrophobic pockets in an enzyme's active site. For example, in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), the trifluorophenyl moiety of sitagliptin fits into a specific pocket of the enzyme, contributing to its high potency. acs.org The design of potent aromatase inhibitors has also been guided by the strategic placement of functional groups that can interact with key residues in the enzyme's active site. acs.org Similarly, when designing receptor ligands, the unique electronic properties of the fluorinated ring can be exploited to fine-tune interactions with the target receptor, potentially leading to agonists or antagonists with improved profiles. nih.gov

| Property | Effect of Incorporation | Application |

|---|---|---|

| Proteolytic Stability | Increased resistance to degradation by proteases. nih.gov | Development of longer-lasting peptide-based drugs. |

| Conformation | Induces specific secondary structures (e.g., β-turns). nih.gov | Design of peptides with defined shapes for specific biological targets. |

| Receptor Binding | Can enhance binding affinity and selectivity through specific interactions. acs.orgnih.gov | Creation of potent and selective enzyme inhibitors and receptor ligands. |

Development of Advanced Research Probes

The presence of three fluorine atoms in this compound makes it an excellent candidate for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful technique for probing molecular interactions and environments, as the fluorine nucleus is highly sensitive and has no natural background signal in biological systems.

By incorporating this compound into a peptide or a small molecule ligand, researchers can use ¹⁹F NMR to monitor changes in the chemical environment of the fluorine atoms upon binding to a biological target. This can provide valuable information about binding events, conformational changes, and the local environment of the ligand within the binding site. The development of fluorescent ligands has also proven useful as molecular probes in binding assays. nih.gov Furthermore, the use of fluorine-18 (B77423) labeled D-amino acids, such as [¹⁸F]3,3,3-trifluoro-d-alanine, is being explored for imaging bacterial infections with Positron Emission Tomography (PET). nih.gov

Application in NMR Spectroscopy for Structural and Dynamic Studies

The incorporation of fluorine atoms into amino acids provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, a technique pivotal for elucidating the three-dimensional structure and dynamics of proteins and peptides. The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR studies: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to detection. wikipedia.org Furthermore, the chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, resulting in a much larger chemical shift dispersion (~800 ppm) compared to that of protons (¹H NMR). wikipedia.orgnih.gov This high sensitivity means that even subtle changes in protein conformation, ligand binding, or solvent exposure can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum. nih.govbeilstein-journals.org

This compound, when incorporated into a peptide or protein sequence, serves as a site-specific reporter. The three fluorine atoms on the phenyl ring act as sensitive probes of their microenvironment. While specific studies detailing the incorporation of this compound for protein structural analysis are not prevalent in the literature, the principle has been well-established with other fluorinated amino acid analogs. For instance, trifluoromethyl-L-phenylalanine and other fluorinated tryptophans have been successfully inserted into proteins, allowing researchers to monitor conformational changes associated with substrate binding, protein-protein interactions, and folding events in real-time, even in complex biological settings like the cellular interior. nih.govnih.govucl.ac.uk

The analysis of ¹⁹F NMR data from a peptide containing this compound would yield insights into:

Protein Conformation: The chemical shifts of the fluorine atoms are indicative of their position within the folded protein structure. Proximity to aromatic rings, charged residues, or the protein backbone will uniquely influence the resonance frequency. ucl.ac.uk

Structural Dynamics: Changes in the linewidths and relaxation times of the ¹⁹F signals can provide quantitative information about the mobility of the phenyl side chain, reporting on the dynamics of that specific region of the protein.

Ligand Binding: Upon binding of a small molecule, drug, or other biological partner, the local environment around the fluorinated probe can be altered, leading to a chemical shift perturbation (CSP). The magnitude of this change can be used to determine binding affinities (K_d). beilstein-journals.org

The key advantage of using a ¹⁹F-labeled amino acid is the absence of background signals in biological systems, which allows for the clear detection of the probe's signal even in large protein complexes or in vivo. ucl.ac.uk

Table 1: Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Description | Implication for Structural Biology |

| Natural Abundance | 100% | No isotopic enrichment is needed for the nucleus itself, making it a cost-effective probe. wikipedia.org |

| Nuclear Spin (I) | ½ | Results in sharp NMR signals and straightforward interpretation of coupling patterns. wikipedia.org |

| Gyromagnetic Ratio | High (251.8 x 10⁶ rad T⁻¹ s⁻¹) | Confers high sensitivity, close to that of ¹H, allowing for shorter experiment times and use of lower sample concentrations. ucl.ac.uk |

| Chemical Shift Range | Very large (~800 ppm) | Provides excellent signal resolution and high sensitivity to subtle changes in the local chemical environment. wikipedia.orgnih.gov |

| Biological Background | None | Fluorine is virtually absent from natural biological systems, resulting in background-free spectra for unambiguous signal detection. nih.gov |

Use in Bioorthogonal Ligation and Chemical Biology Tool Development

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by the complex array of native biochemical processes. ethz.chmdpi.com These reactions are characterized by their high selectivity, efficiency, and biocompatibility. A cornerstone strategy in chemical biology involves using amino acids as chiral building blocks to construct molecular tools that can be used to label, track, or manipulate biomolecules in their natural environment. ethz.ch

This approach typically involves a two-step process:

Incorporation: A non-canonical amino acid (ncAA) containing a unique chemical handle (a bioorthogonal functional group) is incorporated into a target biomolecule, often a protein or, in the case of D-amino acids, bacterial peptidoglycan. ethz.chmdpi.com

Ligation: A probe molecule carrying a complementary functional group is introduced. The probe can be a fluorophore, an affinity tag like biotin, or a drug molecule. This probe then selectively reacts with the chemical handle on the target biomolecule through a bioorthogonal ligation reaction. mdpi.com

While direct applications of this compound in published bioorthogonal studies are not documented, its structure makes it an ideal scaffold for the development of such tools. By chemically modifying this compound to include a bioorthogonal handle, such as an azide (B81097) (-N₃) or an alkyne, it could be transformed into a versatile building block.

A compelling parallel is the use of 3-azido-D-alanine. mdpi.comescholarship.org Bacteria utilize D-alanine to build their protective peptidoglycan cell wall. When supplied with 3-azido-D-alanine, bacteria mistakenly incorporate it into their cell wall structure. mdpi.com This introduces an azide handle onto the bacterial surface, which can then be selectively targeted. For example, a fluorescent probe attached to a strained cyclooctyne (B158145) (e.g., DBCO) can be added, which will "click" onto the azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for specific imaging of the bacteria. escholarship.org

Similarly, a functionalized this compound derivative could be synthesized and used as a chemical biology probe. The trifluorophenyl group itself could serve as a ¹⁹F NMR reporter tag, creating a dual-function tool for both bioorthogonal ligation and spectroscopic analysis.

Table 2: Common Bioorthogonal Ligation Reactions

| Reaction | Functional Group 1 | Functional Group 2 | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Strained Alkyne (e.g., cyclooctyne) | Copper-free "click" chemistry, widely used in living systems. mdpi.commdpi.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) or Alkyne | Exceptionally fast reaction rates, suitable for in vivo applications where concentrations are low. mdpi.comgoogle.com |

| Staudinger Ligation | Azide (-N₃) | Triarylphosphine (engineered) | The first bioorthogonal reaction developed; forms a stable amide bond. mdpi.com |

| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Aminooxy or Hydrazine | Forms stable C=N bonds; reaction can be catalyzed under physiological conditions. ethz.ch |

Future Research Directions and Emerging Methodologies for D 3,4,5 Trifluorophenyl Alanine

Development of Novel and Highly Efficient Stereoselective Synthesis Routes

The demand for enantiomerically pure D-(3,4,5-Trifluorophenyl)-alanine has spurred the development of advanced stereoselective synthetic methods that move beyond classical approaches. Current research emphasizes chemo-enzymatic strategies that offer high yields and exceptional enantiomeric excess (ee). polimi.it Six distinct chemo-enzymatic routes have been explored, all originating from the same aldehyde precursor and incorporating at least one biocatalytic step. polimi.it These methods, including reductive amination, transamination, and deracemisation, can produce the target molecule in 2-5 steps with enantiomeric excess values up to >99% and isolated yields ranging from 36-62%. polimi.it

A key area of future development lies in the optimization of these multi-step syntheses. One prominent and highly efficient method is the reductive amination of the precursor, 3,4,5-trifluorophenylpyruvic acid, using engineered D-amino acid dehydrogenases (DAADH). This approach achieves a conversion rate of over 99% with an enantiomeric excess greater than 99% when using a 50 mM substrate concentration. The process often incorporates a glucose dehydrogenase (GDH) system for the regeneration of the essential cofactor, NADPH.

Another promising strategy is the dynamic kinetic resolution of racemic mixtures of D/L-(3,4,5-trifluorophenyl)-alanine. This involves a two-enzyme system where an L-Amino Acid Deaminase (LAAD) selectively oxidizes the L-enantiomer to the corresponding α-keto acid. Subsequently, a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT) stereoselectively converts the α-keto acid intermediate into the desired D-enantiomer. researchgate.net

Future work will likely focus on process intensification, minimizing the number of steps, and developing one-pot cascade reactions. For instance, a fully biocatalytic conversion of a cinnamic acid derivative to the corresponding D-phenylalanine has been reported, representing a formal D-selective hydroamination and a significant step towards more streamlined syntheses. rsc.org

| Method | Key Enzymes/Steps | Starting Material | Achieved Yield/ee | Reference |

| Reductive Amination | D-Amino Acid Dehydrogenase (DAADH), Glucose Dehydrogenase (GDH) | 3,4,5-trifluorophenylpyruvic acid | >99% conversion, >99% ee | |

| Dynamic Kinetic Resolution | L-Amino Acid Deaminase (LAAD), DAADH or D-Amino Acid Transaminase (DAAT) | Racemic D/L-(3,4,5-trifluorophenyl)-alanine | High ee (>99%) | researchgate.net |

| Chemo-enzymatic Routes | Reductive amination, transamination, deracemisation, hydroamination | 2,4,5-trifluorobenzaldehyde (B50696) | 36-62% isolated yield, >99% ee | polimi.it |

| Formal Hydroamination | Phenylalanine Ammonia-Lyase (PAL), D-Amino Acid Transaminase (DAAT) | Trifluoro-cinnamic acid | High ee | researchgate.net |

Exploration of New Biocatalytic Systems and Artificial Metalloenzymes

The integration of biocatalysis is a cornerstone of modern synthetic chemistry, offering milder reaction conditions and access to transformations that are challenging for traditional chemical methods. polimi.it For the synthesis of this compound, engineered biocatalysts such as D-amino acid dehydrogenases (DAADH) and D-amino acid transaminases (DAAT) have been instrumental. polimi.itacs.org Future research will delve deeper into protein engineering to create bespoke enzymes with enhanced stability, substrate specificity, and catalytic efficiency for fluorinated phenylalanines. acs.org The expanding toolbox of protein engineering facilitates the tailoring of biocatalysts for specific asymmetric synthetic pathways. acs.org

A particularly exciting frontier is the development and application of artificial metalloenzymes (ArMs). rug.nlacs.org These hybrid catalysts combine the reactivity of transition metal complexes with the high selectivity and specific environment of a protein scaffold. rug.nlacs.org This approach aims to create novel biocatalysts for reactions not found in nature. d-nb.info The principle involves incorporating a synthetic metal cofactor into a host protein either through covalent attachment, supramolecular anchoring, or by substituting the native metal in a metalloenzyme. acs.org While the direct synthesis of this compound using an artificial metalloenzyme has not yet been reported, the potential is significant. For example, artificial metalloenzymes have been designed to catalyze asymmetric Friedel-Crafts alkylation, a key C-C bond-forming reaction. d-nb.info By designing or evolving a protein scaffold around a metal catalyst suited for asymmetric amination or related transformations, it may be possible to create highly efficient and selective ArMs for the synthesis of this and other non-canonical amino acids. bham.ac.ukresearchgate.net The use of unnatural amino acids as anchoring points for the metal complex within the protein scaffold is an emerging strategy to achieve unique selectivity. rug.nld-nb.info

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming indispensable for accelerating the development of efficient biocatalytic systems. hilarispublisher.com Computational protein design algorithms, such as the Protein Repair One-Stop Shop (PROSS), are being used to enhance the stability and solubility of enzymes, which are often limiting factors in industrial applications. nih.gov For instance, computational design has been successfully applied to an alcohol dehydrogenase from Clostridium beijerinckii (CbADH), an enzyme relevant for the regeneration of NADPH, a crucial cofactor in the DAADH-catalyzed synthesis of D-amino acids. nih.gov By predicting mutations that improve protein stability, these methods can generate more robust biocatalysts suitable for large-scale production. nih.gov

These predictive design tools can also be applied directly to the active site of enzymes like DAADHs and DAATs to alter their substrate specificity and enhance their activity towards bulky, unnatural substrates like 3,4,5-trifluorophenylpyruvic acid. Molecular docking and molecular dynamics simulations can provide insights into substrate binding and the catalytic mechanism, guiding rational protein engineering efforts. hilarispublisher.com This computational-guided approach reduces the need for extensive and time-consuming random mutagenesis and high-throughput screening. As computational power and algorithm accuracy continue to improve, the de novo design of enzymes or artificial metalloenzymes tailored for the specific synthesis of this compound will become an increasingly viable goal. mdpi-res.com

Expansion of Applications in Chemical Biology and Supramolecular Chemistry

While this compound is primarily known as a key building block for pharmaceuticals, its unique structural and chemical properties open up possibilities for its use in chemical biology and supramolecular chemistry. hilarispublisher.com

In chemical biology, fluorinated amino acids are valuable tools for probing biological systems. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy and can influence peptide conformation and binding affinity. A related compound, [¹⁸F]3,3,3-trifluoro-d-alanine, has been developed as a PET imaging tracer to detect bacterial infections by targeting peptidoglycan synthesis. nih.gov This suggests that radiolabeled this compound could be explored for similar diagnostic applications, potentially offering different targeting specificities or metabolic profiles. Furthermore, incorporating this amino acid into peptides can enhance their metabolic stability and modulate their biological activity, a strategy used in the development of novel therapeutics. nih.gov

In the realm of supramolecular chemistry, the trifluorophenyl ring of the molecule is of particular interest. This electron-deficient aromatic ring can participate in non-covalent interactions such as π-stacking and halogen bonding. acs.org Halogen bonding, an interaction between a halogen atom and a Lewis base, is emerging as a powerful tool for directing the assembly of complex molecular architectures. acs.org The trifluorophenyl motif can act as a halogen bond donor, enabling the design of self-assembling systems. acs.org By incorporating this compound into peptides or other molecular frameworks, researchers could create novel hydrogels, nanofibers, and other nanomaterials with tunable properties. rsc.orgnih.gov These materials could find applications in areas such as drug delivery, tissue engineering, and supramolecular catalysis. rsc.orgnih.gov

Q & A

Q. What are the most reliable synthetic routes for producing D-(3,4,5-Trifluorophenyl)-alanine with high enantiomeric purity?

Enzymatic synthesis using phenylalanine ammonia lyases (PALs) is a robust method. PALs catalyze the deamination of aromatic amino acids and can be engineered for stereoselective synthesis of D-isomers. For fluorinated derivatives like this compound, substrate-specific enzyme variants are critical. Retrosynthetic biocatalysis approaches, as demonstrated for structurally similar D-(2,4,5-trifluorophenyl)alanine, can be adapted by optimizing reaction conditions (e.g., pH, temperature) and using chiral auxiliaries to enhance enantioselectivity .

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

- HPLC with chiral stationary phases : Resolve enantiomers using columns like Chirobiotic T or Crownpak CR-I, with mobile phases optimized for fluorinated aromatic compounds.

- NMR spectroscopy : NMR is particularly useful for confirming the substitution pattern on the phenyl ring, while NMR can assess α-proton environments to verify stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) can detect impurities or diastereomers .

Q. What are the key challenges in handling fluorinated phenylalanine derivatives during synthesis?

Fluorinated compounds often exhibit poor solubility in aqueous media, requiring co-solvents like DMSO or THF. The strong electron-withdrawing effects of fluorine atoms can also destabilize intermediates, necessitating inert atmospheres (e.g., N) and low-temperature conditions during sensitive steps like peptide coupling or protection/deprotection .

Advanced Research Questions

Q. How can microwave irradiation enhance the catalytic efficiency of reactions involving this compound?

Microwave-assisted synthesis accelerates reaction kinetics by enabling rapid, uniform heating. For example, tris(3,4,5-trifluorophenyl)borane—a catalyst used in hydroboration of unsaturated substrates—shows improved reactivity under microwave conditions (180°C, 10–15 min vs. hours under conventional heating). This approach can be adapted for coupling reactions or asymmetric reductions involving fluorinated amino acids, reducing side reactions and improving yields .

Q. What computational strategies are effective for predicting the reactivity of this compound in enzyme active sites?

Density Functional Theory (DFT) calculations can model fluorine’s electron-withdrawing effects on transition states, guiding enzyme engineering. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between fluorinated substrates and PAL variants. Free-energy perturbation (FEP) methods further refine enantioselectivity predictions by quantifying steric and electronic interactions in active sites .

Q. How do fluorination patterns influence the metabolic stability of this compound in biological systems?

The 3,4,5-trifluoro substitution enhances metabolic resistance by sterically blocking oxidative enzymes (e.g., cytochrome P450) and reducing hydrogen bonding with proteases. Comparative studies with mono- and di-fluorinated analogs show that the trifluoro group significantly prolongs half-life in serum, as demonstrated in pharmacokinetic assays using LC-MS/MS .

Data Contradictions and Resolution

- lists L-(3,4,5-Trifluorophenyl)-alanine (CAS 646066-73-1), while focuses on D-isomers. This highlights the need for rigorous chiral analysis to avoid misassignment.

- reports microwave-enhanced catalysis for borane complexes but does not directly address amino acids. Researchers must validate extrapolation to fluorinated phenylalanine systems through controlled experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.